molecular formula C13H19BrN2O3S B1519106 1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine CAS No. 849532-11-2

1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine

Cat. No. B1519106
CAS RN: 849532-11-2
M. Wt: 363.27 g/mol
InChI Key: FBOSKYPOARCXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine” is a chemical compound with the CAS Number 849532-11-2. It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.2 .

Scientific Research Applications

Crystallography and Molecular Analysis

  • Piperazine derivatives have been synthesized and analyzed using crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These methodologies are employed to understand the molecular conformation, reactive sites for electrophilic and nucleophilic interactions, and the nature of intermolecular contacts. Such analyses are crucial for designing compounds with desired chemical and physical properties (Kumara et al., 2017).

Pharmacological Research

  • Piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists. This research underscores the importance of piperazine compounds in developing pharmaceutical agents targeting specific receptors, which could lead to new treatments for various conditions (Yoon et al., 2008).
  • In another study, bis(heteroaryl)piperazines were developed as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the role of piperazine derivatives in antiviral drug development (Romero et al., 1994).

Material Science and Chemical Synthesis

  • Research has also focused on the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, highlighting the utility of piperazine derivatives in synthesizing compounds with high affinity and selectivity for specific biological targets. These compounds have potential applications in treating diseases related to adenosine receptors (Borrmann et al., 2009).

Antimicrobial and Anticancer Agents

  • The synthesis and investigation of antimicrobial activities of new 1,2,4-triazole derivatives, including piperazine compounds, have been reported. These studies indicate the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
  • Additionally, sulfonylpiperazines based on flavone as antioxidant and cytotoxic agents have been synthesized, showing the potential of such derivatives in cancer research and therapy (Patel et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(2-methoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-19-11-10-15-6-8-16(9-7-15)20(17,18)13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOSKYPOARCXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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